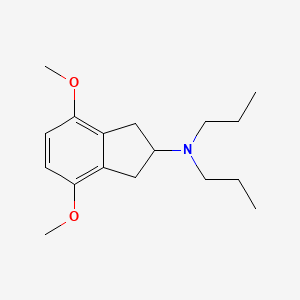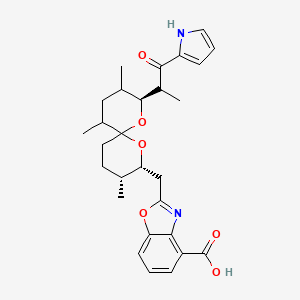![molecular formula C15H11BrN2O B1205013 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 2894-61-3](/img/structure/B1205013.png)
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one
Vue d'ensemble
Description
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one (7-BPB) is a heterocyclic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 7-BPB is a member of the benzodiazepinone family, which is a class of compounds that have been used in research and development for various purposes. 7-BPB has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis.
Applications De Recherche Scientifique
Neuropharmacology
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one: has been studied for its potential anxiolytic properties. Derivatives of this compound have shown considerable affinity for both central benzodiazepine receptors (CBDRs) and peripheral benzodiazepine receptors (PBDRs), which are involved in the regulation of various physiological processes . These derivatives have been tested for anxiolytic activity in animal models, showing promising results for the treatment of anxiety-related disorders.
Antiviral Research
This compound has been identified as an inhibitor of HIV-1 reverse transcription, suggesting its potential application in antiviral therapy. As an analytical reference standard, it is used in research and forensic applications to study the metabolic pathways and inhibition mechanisms of HIV-1 .
Oncology
In cancer research, certain derivatives of 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one have been evaluated for their efficacy in inhibiting the proliferation of lung cancer cells. These studies aim to compare the inhibitory effects of these compounds with established chemotherapy drugs and explore their potential as alternative treatments .
Mécanisme D'action
Target of Action
It’s structurally similar to benzodiazepines, which are known to act on the gaba (gamma-aminobutyric acid) receptors in the central nervous system .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given its structural similarity to benzodiazepines. This pathway is responsible for inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
It’s known that the solubility of a compound in various solvents can impact its bioavailability . This compound is soluble in DMF and DMSO, and slightly soluble in ethanol .
Result of Action
One study suggests that it inhibits hiv-1 reverse transcription .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, this compound has a melting point of 220-221 °C , suggesting that it’s stable at normal body temperature.
Propriétés
IUPAC Name |
7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCWKYKHCKDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183136 | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one | |
CAS RN |
2894-61-3 | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5O0SGUU77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



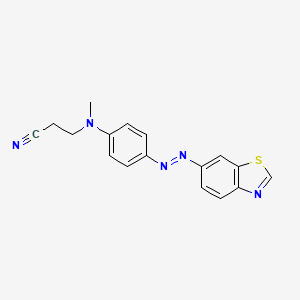
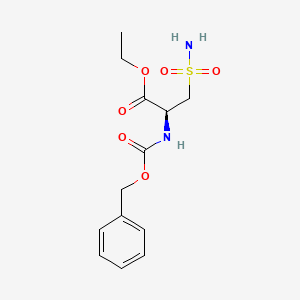

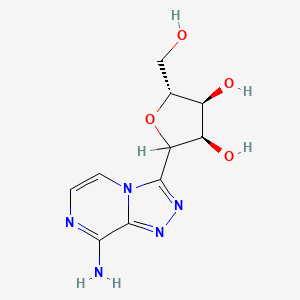

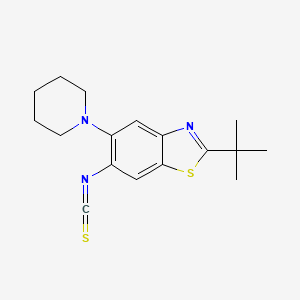

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
